tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a substituted phenyl group
Preparation Methods
The synthesis of tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the fluoro and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the tert-butyl carbamate group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis .
Scientific Research Applications
tert-Butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors
Mechanism of Action
The mechanism of action of tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to tert-butyl [(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate include:
tert-Butyl [(3R)-1-(2-chloro-4-nitrophenyl)pyrrolidin-3-yl]carbamate: Similar structure but with a chloro group instead of a fluoro group.
tert-Butyl [(3R)-1-(2-fluoro-4-methylphenyl)pyrrolidin-3-yl]carbamate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in the specific combination of substituents, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20FN3O4 |
---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-6-7-18(9-10)13-5-4-11(19(21)22)8-12(13)16/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,20)/t10-/m1/s1 |
InChI Key |
NEANCRXTRSRSDV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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